Sincro
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sincro involves multiple steps, starting with the preparation of the bipiperidinyl and piperazinyl intermediates. These intermediates are then coupled with picolinamide under specific reaction conditions to form the final compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. Quality control measures would be implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sincro undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Sincro has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the STING pathway and its activation.
Biology: Investigated for its role in immune response modulation and cell signaling.
Medicine: Explored as a potential anticancer agent due to its ability to induce tumor cell death and activate immune responses.
Mechanism of Action
Sincro exerts its effects through two primary mechanisms:
Comparison with Similar Compounds
Similar Compounds
Cyclic dinucleotides: These compounds also activate the STING pathway but may have different pharmacokinetic properties.
Immunomodulatory agents: Compounds like imiquimod and resiquimod that modulate the immune response but through different pathways.
Uniqueness
Sincro is unique in its dual function of activating the STING pathway and inducing direct cytotoxicity in cancer cells. This dual action makes it a promising candidate for cancer therapy, offering potential advantages over other compounds that may only target one pathway .
Properties
Molecular Formula |
C30H44N6O |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
6-[4-(4-methylpiperazin-1-yl)phenyl]-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H44N6O/c1-33-21-23-36(24-22-33)26-11-9-25(10-12-26)28-7-5-8-29(32-28)30(37)31-15-6-16-34-19-13-27(14-20-34)35-17-3-2-4-18-35/h5,7-12,27H,2-4,6,13-24H2,1H3,(H,31,37) |
InChI Key |
GAVWTGYPIYDINO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)NCCCN4CCC(CC4)N5CCCCC5 |
Origin of Product |
United States |
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